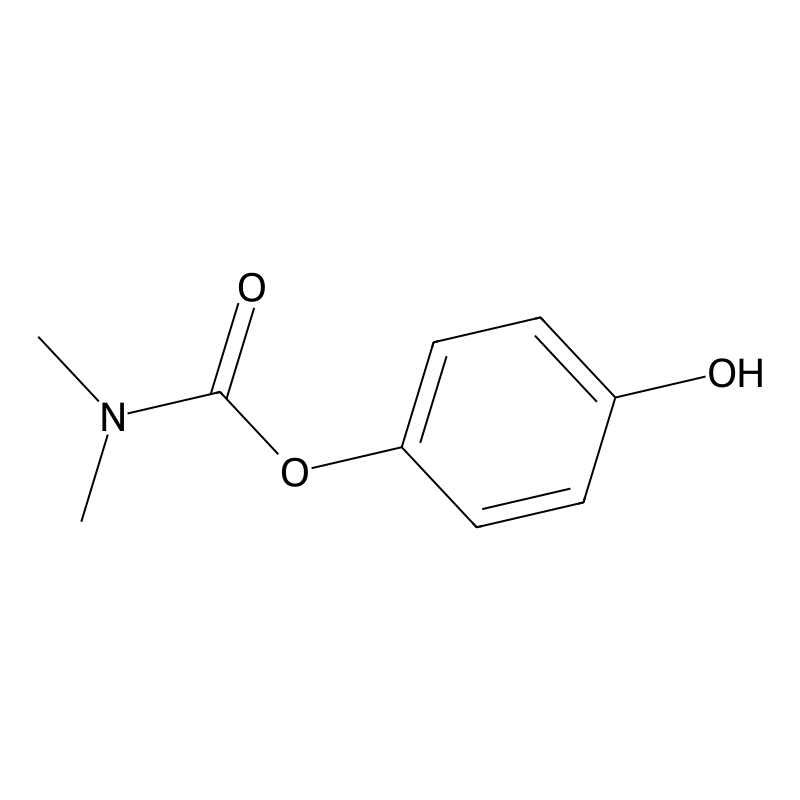

p-Hydroxyphenyl dimethylcarbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

p-Hydroxyphenyl dimethylcarbamate is an organic compound with the molecular formula C₉H₁₁NO₃. It features a p-hydroxyphenyl group attached to a dimethylcarbamate moiety, which is characterized by the presence of a carbamate functional group. This compound is notable for its potential applications in medicinal chemistry, particularly as an inhibitor of cholinesterase enzymes, which are crucial in neurotransmission.

The chemical behavior of p-hydroxyphenyl dimethylcarbamate includes various reactions typical of carbamates. It can undergo hydrolysis, yielding p-hydroxyphenol and dimethylamine. Additionally, it can participate in transesterification reactions, especially in the presence of basic catalysts, leading to the formation of different esters and amines . The compound can also be synthesized through reactions involving carbamoyl chlorides and alcohols, where zinc chloride serves as an effective catalyst .

p-Hydroxyphenyl dimethylcarbamate exhibits significant biological activity as a cholinesterase inhibitor. This property makes it relevant in the context of treating conditions such as Alzheimer's disease and other disorders associated with acetylcholine dysregulation . Studies have shown that its mechanism involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission .

Several synthesis methods have been developed for p-hydroxyphenyl dimethylcarbamate:

- Direct Carbamation: This involves reacting p-hydroxyphenol with dimethylcarbamoyl chloride in the presence of a base.

- Zinc Chloride Catalysis: Utilizing zinc chloride as a catalyst allows for efficient synthesis from carbamoyl chlorides and aromatic alcohols under mild conditions .

- Transesterification: The compound can also be synthesized via transesterification processes involving dimethyl carbonate and p-hydroxyphenol using various catalysts .

p-Hydroxyphenyl dimethylcarbamate has several applications:

- Pharmaceuticals: Primarily used as a cholinesterase inhibitor in drug formulations aimed at treating neurodegenerative diseases.

- Agricultural Chemicals: Its properties may also allow for use in developing insecticides or herbicides due to its biological activity .

- Chemical Intermediates: It serves as an intermediate in synthesizing other organic compounds.

Research has indicated that p-hydroxyphenyl dimethylcarbamate interacts with various biological targets beyond cholinesterase, including potential effects on other enzymes and receptors involved in neurotransmission and metabolic processes . Its interactions are influenced by substituent effects on the aromatic ring, which can modulate its binding affinity and specificity.

Several compounds share structural similarities with p-hydroxyphenyl dimethylcarbamate, each exhibiting unique properties:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| Phenyl carbamate | Contains a phenyl group | Used broadly as a pesticide |

| p-Nitrophenyl carbamate | Contains a nitro substituent | Exhibits enhanced reactivity due to electron-withdrawing effect |

| o-Hydroxyphenyl carbamate | Hydroxyl group in ortho position | Different biological activity profile |

| p-Methoxyphenyl carbamate | Methoxy group instead of hydroxyl | Increased lipophilicity affecting bioavailability |

p-Hydroxyphenyl dimethylcarbamate stands out due to its specific inhibition of cholinesterase enzymes while maintaining a balance between hydrophilicity and lipophilicity, making it suitable for therapeutic applications.

Catalytic Synthesis Pathways

The synthesis of p-hydroxyphenyl dimethylcarbamate can be achieved through multiple catalytic pathways, each offering distinct advantages in terms of selectivity, yield, and reaction conditions. Contemporary catalytic approaches have evolved to address the challenges associated with traditional phosgene-based methodologies, providing safer and more environmentally sustainable alternatives.

Acid-Catalyzed Condensation Reactions

Acid-catalyzed condensation reactions represent a fundamental approach for carbamate synthesis, utilizing Brønsted and Lewis acid catalysts to facilitate the formation of carbamate bonds. The zinc chloride-catalyzed methodology has demonstrated exceptional effectiveness for carbamate formation from carbamoyl chlorides and aromatic alcohols [6]. In this system, zinc chloride functions as a Lewis acid catalyst, coordinating with carbamoyl chloride to form an intermediate complex that subsequently releases an in situ isocyanate intermediate through elimination of chloride ions [6].

The mechanistic pathway involves initial coordination of zinc chloride with two moles of carbamoyl chloride, followed by nitrogen lone pair participation to generate the reactive isocyanate intermediate [6]. Subsequent nucleophilic addition of the phenolic alcohol to this intermediate results in formation of an unstable carbinolamine species, which undergoes proton abstraction by chloride to yield the desired carbamate product [6]. Optimal reaction conditions for this transformation typically require zinc chloride loadings of 0.5 equivalents, temperatures ranging from 25 to 110 degrees Celsius, and reaction times spanning 0.5 to 13 hours, achieving yields between 49 and 87 percent [6].

p-Toluenesulfonic acid represents another effective Brønsted acid catalyst for carbamate synthesis, particularly demonstrating quantitative conversion and selectivity for primary alcohols under mild conditions [9]. The acid-catalyzed carboxymethylation process using dimethyl carbonate has shown remarkable efficiency, with catalytic loadings of p-toluenesulfonic acid providing complete conversion at temperatures between 40 and 60 degrees Celsius [9]. This methodology offers significant advantages in terms of atom economy and reduced formation of toxic byproducts compared to traditional synthetic routes.

Sulfonic Acid-Mediated Mechanistic Routes

Sulfonic acid-mediated synthesis pathways offer unique advantages for carbamate formation, particularly through the utilization of solid acid catalysts. Silica sulfuric acid has emerged as a highly effective reagent for converting structurally diverse hydroxyl-containing compounds to primary carbamates through solvent-free grindstone chemistry [7]. This transformation proceeds at room temperature with high yield and purity, eliminating the need for epimerization concerns and toxic solvent usage [7].

The proposed mechanistic pathway for silica sulfuric acid-mediated carbamate formation involves initial reaction of sodium cyanate with the solid acid to generate isocyanic acid [7]. Subsequent protonation of the isocyanic acid by silica sulfuric acid creates a reactive intermediate that undergoes nucleophilic attack by the phenolic substrate to form the desired carbamate product [7]. This methodology demonstrates exceptional functional group tolerance and operates under environmentally benign conditions, with reaction times shortened from 12 hours to 1 hour compared to previously reported procedures [7].

The solid acid approach eliminates the requirement for purification through column chromatography, as the products exhibit sufficient purity for direct use [7]. Primary, secondary, tertiary, allylic, and benzylic alcohols, along with phenolic substrates, demonstrate smooth conversion to corresponding carbamates under these conditions [7]. The reaction maintains stereochemical integrity, as demonstrated with (-)-menthol substrates that retain their optical purity throughout the transformation [7].

Solvent Systems and Reaction Optimization

Solvent selection plays a critical role in carbamate synthesis, influencing both reaction rates and product selectivity. Comprehensive optimization studies have revealed that polar aprotic solvents generally favor carbamate formation while minimizing competing side reactions [26]. Toluene has demonstrated exceptional performance as a reaction medium for zinc chloride-catalyzed carbamate synthesis, providing optimal solubility for both organic substrates and the catalyst system [6].

The continuous flow synthesis approach utilizing acetonitrile as the solvent medium has shown remarkable efficiency for carbamate production [26]. Optimal reaction conditions involve temperatures of 70 degrees Celsius, pressures of 3 bar, and carbon dioxide flow rates of 6.0 milliliters per minute [26]. Under these conditions, conversions of 83 percent with carbamate selectivity of 81 percent can be achieved in residence times of 50 minutes [26]. The polar aprotic nature of acetonitrile facilitates nucleophilic substitution reactions while minimizing the formation of N-alkylated byproducts [26].

Deep eutectic solvents have emerged as promising green alternatives for carbamate synthesis, particularly the choline chloride:zinc chloride system that functions simultaneously as solvent and catalyst [11]. This approach enables carbamate formation under atmospheric carbon dioxide pressure at room temperature, demonstrating excellent recyclability for at least five consecutive cycles without significant loss of activity [11]. The deep eutectic solvent system provides yields ranging from 65 to 89 percent for diverse amine substrates, representing the first recyclable solvent/catalyst system successfully recovered from carbamate formation reactions [11].

2-Methyltetrahydrofuran has demonstrated exceptional performance as a green solvent for carbamate synthesis, particularly in the two-step protocol involving renewable carbonate reactants [15]. This sustainable solvent enables efficient nucleophilic substitution reactions while maintaining high selectivity for carbamate formation over competing pathways [15]. The optimization of reaction parameters reveals that substrate concentrations of 0.25 molar and temperatures between 50 and 80 degrees Celsius provide optimal conversion rates [15].

Green Chemistry Approaches in Production

Green chemistry principles have revolutionized carbamate synthesis through the development of environmentally sustainable methodologies that minimize waste generation and eliminate hazardous reagents. The utilization of carbon dioxide as a C1 building block represents a paradigm shift from traditional phosgene-based approaches, offering both environmental and economic advantages [11] [12]. Carbon dioxide fixation into carbamates proceeds through multicomponent reaction strategies that generate carbamate anions in situ, followed by reaction with appropriate electrophiles [12].

The renewable carbonate approach utilizing 4-propylcatechol carbonate derived from wood-based 4-propylcatechol and carbon dioxide-derived dimethyl carbonate exemplifies sustainable carbamate synthesis [15]. This methodology employs reactive distillation systems for carbonate preparation, followed by two-step carbamate formation under mild reaction conditions [15]. The first step involves reaction of the carbonate with alcohols at temperatures between 50 and 80 degrees Celsius using Lewis acid catalysts such as zinc acetate dihydrate [15]. The second step proceeds through aminolysis at room temperature, generating target carbamates with high efficiency [15].

Enzymatic activation represents an innovative approach for enhancing cellulose reactivity in carbamate formation reactions [29]. Mono-component endoglucanase treatment increases the accessibility of cellulose materials, enabling more efficient carbamation reactions [29]. This biocatalytic approach operates under mild conditions while maintaining high chemo- and stereoselectivity [29]. The integration of enzymatic pretreatment with subsequent chemical carbamation provides a sustainable route for producing carbamate derivatives with enhanced solubility characteristics [29].

The development of continuous flow methodologies has significantly reduced reaction times and improved process efficiency for carbamate synthesis [26]. The continuous approach employs 1,8-diazabicyclo[5.4.0]undec-7-ene as the sole additive, eliminating the need for additional catalysts or complex reaction setups [26]. This methodology provides carbamates in yields ranging from 45 to 92 percent with reaction times of just 50 minutes, representing a substantial improvement over traditional batch processes [26]. The continuous flow approach enables precise gas introduction and eliminates the need for column chromatography in many cases, as acidic treatment provides sufficient product purification [26].

Industrial-Scale Synthesis and Process Scalability

Industrial-scale carbamate production requires careful consideration of reactor design, process optimization, and economic factors to ensure commercial viability. The global carbamate market demonstrates significant growth potential, with forecasted compound annual growth rates of 4.1 percent during the period from 2022 to 2027 [36]. This market expansion drives the need for scalable synthetic methodologies that can accommodate large-volume production requirements while maintaining product quality and cost-effectiveness.

Process scalability considerations for carbamate synthesis involve optimization of heat and mass transfer characteristics in large-scale reactors [37]. The dramatic reduction in surface area to volume ratios during scale-up creates challenges for heat removal and mixing efficiency [37]. Maintaining geometric similarity through constant height-to-tank diameter ratios while scaling up results in substantially increased reactor volumes, requiring careful attention to temperature control and residence time distribution [37]. Successful scale-up typically employs constant power per unit volume criteria to ensure adequate mixing while avoiding excessive shear forces that could impact product quality [37].

The urea-based industrial process for carbamate production operates under high-pressure conditions, typically 250 bar, with temperatures maintained at 180 degrees Celsius [40]. Reactor design incorporates sieve trays to ensure proper mixing of reactants consistent with specified vessel volumes and residence times required for optimal conversion [40]. The process requires careful control of ammonia to carbon dioxide ratios, typically maintained at 1:2, to optimize carbamate formation while minimizing byproduct generation [40]. Industrial reactors designed for carbamate production typically feature volumes exceeding 15,000 gallons with estimated costs around 77,600 United States dollars for carbon steel construction rated for 150 atmospheric pressure [40].

The commercial production of ammonium carbamate utilizes continuous processes involving controlled introduction of ammonia and carbon dioxide gases into aqueous systems [41]. The manufacturing process operates through crystallization-based separation techniques, employing centrifugal separation to isolate carbamate crystals from mother liquor [41]. Temperature control at approximately 50 degrees Celsius optimizes carbamate precipitation while preventing decomposition [41]. The industrial process achieves efficient material utilization through recycling of mother liquor streams and recovery of unreacted starting materials [41].

Process intensification through continuous flow methodologies offers significant advantages for industrial-scale carbamate production [26]. The implementation of coil reactor systems with precise temperature and pressure control enables consistent product quality while reducing overall processing times [26]. Industrial continuous flow systems typically operate with reactor volumes of 10 milliliters to 2 milliliters, achieving residence times between 15 and 45 minutes depending on substrate requirements [27]. The scalability of continuous flow processes allows for numbering-up approaches, where multiple parallel reactors operate simultaneously to achieve desired production volumes [27].

Economic considerations for industrial carbamate synthesis include raw material costs, energy requirements, and waste disposal expenses [39]. The implementation of carbon dioxide utilization technologies can offset high operating and capital costs through the conversion of waste carbon dioxide into value-added carbamate products [39]. Process optimization focuses on maximizing conversion efficiency while minimizing energy consumption, typically achieving levelized production costs competitive with traditional synthetic routes [39]. The development of integrated biorefineries incorporating carbamate production alongside other chemical processes offers potential for improved economic performance through shared infrastructure and utilities [39].

p-Hydroxyphenyl dimethylcarbamate exhibits a complex molecular geometry arising from the combination of aromatic and carbamate functional groups. The compound possesses the molecular formula C₉H₁₁NO₃ with a molecular weight of 181.19 g/mol [1]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (4-hydroxyphenyl) N,N-dimethylcarbamate [1].

The molecular structure consists of three primary components: a para-substituted phenol ring, a carbamate ester linkage, and a dimethylamino group. The Simplified Molecular Input Line Entry System representation (CN(C)C(=O)OC1=CC=C(C=C1)O) clearly illustrates the connectivity pattern [1]. The compound contains one hydrogen bond donor (the phenolic hydroxyl group) and three hydrogen bond acceptors (the phenolic oxygen, carbonyl oxygen, and carbamate nitrogen) [1]. With only two rotatable bonds, the molecule exhibits relatively restricted conformational flexibility [1].

Conformational analysis of carbamate compounds reveals that the carbamate group typically adopts a planar or near-planar configuration due to resonance stabilization between the nitrogen lone pair and the carbonyl group [2]. This planarity extends the conjugation system and influences the overall molecular conformation. The phenolic ring maintains its aromatic character with characteristic bond lengths and angles typical of para-disubstituted benzene derivatives.

The molecular geometry is further characterized by the dihedral angle between the phenolic ring and the carbamate plane. Quantum mechanical calculations on similar hydroxyphenyl carbamate systems suggest that the preferred conformation involves the carbamate group positioned to minimize steric hindrance while maximizing electronic stabilization through resonance effects [2] [3]. The dimethylamino substituent on the carbamate nitrogen adopts a pyramidal geometry, with the nitrogen atom slightly out of the plane formed by the three carbon-nitrogen bonds.

Crystallographic Data and Solid-State Characteristics

While specific crystallographic data for p-hydroxyphenyl dimethylcarbamate has not been extensively reported in the literature, related hydroxyphenyl compounds provide insight into the expected solid-state behavior. Crystallographic studies of analogous bis(4-hydroxyphenyl) carbamate compounds reveal that these materials typically crystallize in monoclinic or orthorhombic space groups [4].

The solid-state structure of related compounds shows that hydrogen bonding plays a crucial role in crystal packing. The phenolic hydroxyl group serves as both a hydrogen bond donor and acceptor, forming intermolecular hydrogen bonds with neighboring molecules [4]. These hydrogen bonding interactions create extended networks that contribute to the stability of the crystal lattice.

In crystalline carbamate compounds, the carbamate carbonyl oxygen frequently participates in hydrogen bonding interactions with hydroxyl groups, forming characteristic O-H···O=C hydrogen bonds [4]. The bond distances for these interactions typically range from 2.6 to 2.9 Angstroms, indicating moderate to strong hydrogen bonding. The angular geometry of these hydrogen bonds influences the overall crystal packing arrangement.

The molecular conformation in the solid state often differs from that in solution due to crystal packing forces. Studies of related hydroxyphenyl compounds show that molecules may adopt twisted conformations to optimize intermolecular interactions [4]. The dihedral angles between aromatic rings and functional groups can vary significantly from gas-phase optimized geometries.

Thermochemical Properties

Melting Point and Thermal Stability

p-Hydroxyphenyl dimethylcarbamate exhibits thermal properties characteristic of aromatic carbamate compounds. The compound demonstrates thermal stability up to moderate temperatures, with decomposition typically occurring before melting in many carbamate systems [5] [6].

The thermal behavior of hydroxyphenyl carbamates is influenced by the presence of hydrogen bonding in the solid state. The phenolic hydroxyl group participates in intermolecular hydrogen bonding, which generally increases the melting point compared to non-hydrogen bonding analogs [6]. Related para-hydroxyphenyl esters and carbamates typically exhibit melting points in the range of 100-180°C, depending on the specific substitution pattern and hydrogen bonding capability [6].

Thermal stability studies of carbamate compounds indicate that decomposition pathways typically involve cleavage of the carbamate C-O bond, followed by decarboxylation and formation of amine and phenolic fragments [6]. The presence of the electron-donating hydroxyl group on the phenolic ring may influence the thermal decomposition temperature by stabilizing the phenoxide intermediate formed during thermal degradation.

Solubility Profiles in Polar and Nonpolar Solvents

The solubility characteristics of p-hydroxyphenyl dimethylcarbamate are governed by the competing effects of the polar carbamate functionality and the aromatic hydroxyl group. The calculated partition coefficient (XLogP3) of 1.3 indicates moderate lipophilicity [1], suggesting the compound exhibits intermediate solubility behavior between purely hydrophilic and lipophilic compounds.

The phenolic hydroxyl group significantly enhances water solubility through hydrogen bonding with water molecules [7] [8]. Studies of related para-hydroxyphenyl compounds demonstrate that the hydroxyl group can increase aqueous solubility by one to two orders of magnitude compared to the corresponding unsubstituted analogs [7]. The carbamate functionality further contributes to polar solvent solubility through dipole-dipole interactions and potential hydrogen bonding via the carbonyl oxygen.

In organic solvents, p-hydroxyphenyl dimethylcarbamate shows enhanced solubility in polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide [7]. The compound exhibits moderate solubility in alcohols due to hydrogen bonding interactions between the phenolic hydroxyl and alcohol hydroxyl groups [8]. Solubility in nonpolar solvents such as hexane and toluene is expected to be limited due to the polar nature of both the hydroxyl and carbamate functionalities.

Temperature effects on solubility follow typical patterns for organic compounds, with solubility generally increasing with temperature in most solvents [7]. The presence of the hydroxyl group may result in more pronounced temperature dependence in polar solvents due to the enthalpic contribution of hydrogen bond formation and breaking.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information for p-hydroxyphenyl dimethylcarbamate through analysis of both ¹H and ¹³C NMR spectra. The aromatic protons of the para-disubstituted benzene ring typically appear as two sets of equivalent protons in the ¹H NMR spectrum, resonating in the characteristic aromatic region between 6.5 and 7.5 ppm [9] [10].

The phenolic hydroxyl proton exhibits a distinctive downfield chemical shift, typically appearing between 9 and 11 ppm due to the deshielding effect of the aromatic ring and potential hydrogen bonding [9]. This signal often appears as a broad singlet and may exchange with deuterium oxide, confirming its identity as a labile proton [11].

The dimethylamino group produces a characteristic singlet in the ¹H NMR spectrum, typically appearing around 2.8-3.2 ppm [10]. The equivalent nature of the two methyl groups results from rapid rotation around the C-N bond at room temperature, which averages the magnetic environments of the methyl protons.

¹³C NMR spectroscopy reveals distinct signals for the carbonyl carbon of the carbamate group, typically appearing around 155-160 ppm [10]. The aromatic carbons show characteristic chemical shifts, with the quaternary carbons bearing the hydroxyl and carbamate substituents appearing further downfield due to their substitution pattern. The dimethylamino carbon atoms typically resonate around 35-40 ppm [10].

Infrared and Raman Vibrational Signatures

Infrared spectroscopy provides characteristic vibrational signatures that enable definitive identification of p-hydroxyphenyl dimethylcarbamate functional groups. The most prominent feature is the broad, intense absorption of the phenolic O-H stretch, appearing between 3500 and 3200 cm⁻¹ [12] [13] [14]. This peak exhibits broadening due to hydrogen bonding effects and demonstrates high intensity due to the large dipole moment change associated with the O-H stretching vibration [13] [14].

The carbamate carbonyl group produces a strong, sharp absorption in the range of 1670-1640 cm⁻¹ [15] [16]. This characteristic frequency is lower than typical ester carbonyls due to resonance between the nitrogen lone pair and the carbonyl group, which reduces the C=O bond order [15]. The intensity of this absorption is high due to the large dipole moment of the carbonyl group [15].

Aromatic C=C stretching vibrations appear as medium to strong absorptions at approximately 1600 and 1500 cm⁻¹ [17] [18]. These ring skeletal vibrations are characteristic of aromatic compounds and provide confirmation of the benzene ring structure [17]. Additional aromatic C-H stretching vibrations occur between 3100 and 3000 cm⁻¹, appearing at higher frequency than aliphatic C-H stretches [17] [18].

The C-O stretching vibration of the carbamate linkage typically appears as a strong absorption between 1260 and 1200 cm⁻¹ [13] [19]. This frequency range is characteristic of aryl-oxygen bonds and can be distinguished from aliphatic C-O stretches, which typically occur at lower frequencies [13]. The N-H stretching region between 3300 and 3100 cm⁻¹ may show weak absorptions if any secondary amide character exists in the carbamate resonance forms [13].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of p-hydroxyphenyl dimethylcarbamate reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at m/z 181, corresponding to the molecular weight of 181.19 g/mol [1]. The exact mass of 181.07389321 Da enables high-resolution mass spectrometric identification [1].

Primary fragmentation pathways typically involve cleavage of the carbamate ester bond, resulting in formation of the para-hydroxyphenoxide anion (m/z 109) and the dimethylcarbamate cation (m/z 72) [20]. Loss of the dimethylamino group (45 mass units) from the molecular ion produces a fragment at m/z 136, corresponding to the para-hydroxyphenyl carbonyl cation [21].

Secondary fragmentation includes loss of carbon monoxide from carbamate-containing fragments, a common fragmentation pathway for carbonyl-containing compounds [21]. The para-hydroxyphenyl fragment may undergo further fragmentation with loss of the hydroxyl group, producing the phenyl cation at m/z 77 [21]. The dimethylamino fragment can lose individual methyl groups, producing fragments at m/z 57 and m/z 42 [21].